molecular formula C13H6ClFO B8478261 4-Chloro-2-fluoro-9H-fluoren-9-one

4-Chloro-2-fluoro-9H-fluoren-9-one

Cat. No.: B8478261
M. Wt: 232.63 g/mol
InChI Key: QOWYWAVGOMAZBJ-UHFFFAOYSA-N
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Description

4-Chloro-2-fluoro-9H-fluoren-9-one is an organic compound with the molecular formula C13H6ClFO It is a derivative of fluorenone, where the hydrogen atoms at positions 4 and 2 are replaced by chlorine and fluorine atoms, respectively

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2-fluoro-9H-fluoren-9-one typically involves the halogenation of fluorenone derivatives. One common method is the electrophilic aromatic substitution reaction, where fluorenone is treated with chlorine and fluorine sources under controlled conditions. For example, the reaction can be carried out using chlorine gas and a fluorinating agent such as Selectfluor in the presence of a catalyst like iron(III) chloride. The reaction is usually conducted in an inert solvent like dichloromethane at low temperatures to control the reactivity and selectivity of the halogenation process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve a multi-step process starting from readily available raw materials. The process can include steps such as nitration, reduction, and halogenation. For instance, starting from fluorene, the compound can be nitrated to form 2-nitrofluorene, which is then reduced to 2-aminofluorene. Subsequent halogenation steps introduce the chlorine and fluorine atoms to yield the final product .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-fluoro-9H-fluoren-9-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form fluorenone derivatives with additional functional groups.

    Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group, forming fluorenol derivatives.

    Substitution: The chlorine and fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used under mild conditions.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield fluorenone derivatives with carboxyl or hydroxyl groups, while reduction can produce fluorenol derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of fluorenone analogs .

Scientific Research Applications

4-Chloro-2-fluoro-9H-fluoren-9-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Chloro-2-fluoro-9H-fluoren-9-one involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites and blocking their catalytic activity. This interaction can disrupt key biochemical pathways, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

    4-Chloro-fluoren-9-one: Similar structure but lacks the fluorine atom at position 2.

    2-Fluoro-fluoren-9-one: Similar structure but lacks the chlorine atom at position 4.

    4-Bromo-2-fluoro-fluoren-9-one: Similar structure with bromine instead of chlorine at position 4.

Uniqueness

4-Chloro-2-fluoro-9H-fluoren-9-one is unique due to the presence of both chlorine and fluorine atoms, which impart distinct electronic and steric properties. These properties can influence the compound’s reactivity, stability, and interactions with other molecules, making it a valuable compound for various applications .

Properties

Molecular Formula

C13H6ClFO

Molecular Weight

232.63 g/mol

IUPAC Name

4-chloro-2-fluorofluoren-9-one

InChI

InChI=1S/C13H6ClFO/c14-11-6-7(15)5-10-12(11)8-3-1-2-4-9(8)13(10)16/h1-6H

InChI Key

QOWYWAVGOMAZBJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=C(C2=O)C=C(C=C3Cl)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a mixture of phosphorus pentoxide (133 g) and methanesulfonic acid (1300 ml) was added 2′-chloro-4′-fluoro-biphenyl-2-carboxylic acid (132.9 g), and the mixture was stirred at 80° C. for 2.5 hr. The reaction mixture was ice-cooled, water (1300 ml) was slowly added dropwise, and the mixture was further stirred at room temperature for 1 hr. This suspension was filtered, and the obtained solid was washed with water (300 ml). The solid was mixed with 50 v/v % ethanol-water (1300 ml), and the slurry was stirred at room temperature for 1.5 hr, and filtered. The obtained solid was washed with 50 v/v % ethanol-water (200 ml), air-dried for 3 hr, and dried under reduced pressure at 60° C. to give the title compound (121.6 g, 99%).
Quantity
133 g
Type
reactant
Reaction Step One
Quantity
1300 mL
Type
reactant
Reaction Step One
Quantity
132.9 g
Type
reactant
Reaction Step Two
Name
Quantity
1300 mL
Type
solvent
Reaction Step Three
Yield
99%

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